molecular formula C19H22ClN3O4 B14929894 N'-[(E)-1-(3-Chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-ethoxyanilino)propanohydrazide

N'-[(E)-1-(3-Chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-ethoxyanilino)propanohydrazide

Cat. No.: B14929894
M. Wt: 391.8 g/mol
InChI Key: LUUCYVMMIJZCMR-SRZZPIQSSA-N
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Description

N’-[(E)-1-(3-Chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-ethoxyanilino)propanohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorinated aromatic ring, a methoxy group, and a hydrazide linkage.

Preparation Methods

The synthesis of N’-[(E)-1-(3-Chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-ethoxyanilino)propanohydrazide typically involves multiple steps. The initial step often includes the preparation of the key intermediate, 3-chloro-4-hydroxy-5-methoxybenzaldehyde, which is then reacted with 2-(4-ethoxyanilino)propanohydrazide under specific conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N’-[(E)-1-(3-Chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-ethoxyanilino)propanohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring, where nucleophiles replace the chlorine atom.

Scientific Research Applications

N’-[(E)-1-(3-Chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-ethoxyanilino)propanohydrazide has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-1-(3-Chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-ethoxyanilino)propanohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

N’-[(E)-1-(3-Chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-ethoxyanilino)propanohydrazide can be compared with similar compounds such as:

    3-Chloro-4-methoxyacetophenone: Shares a similar aromatic structure but lacks the hydrazide linkage.

    3-Chloro-5-hydroxy-4-methoxybenzaldehyde: Another related compound with a similar aromatic ring but different functional groups.

    2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol: A structurally related compound with different substituents and functional groups.

These comparisons highlight the unique features of N’-[(E)-1-(3-Chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-ethoxyanilino)propanohydrazide, particularly its hydrazide linkage and specific substituents, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H22ClN3O4

Molecular Weight

391.8 g/mol

IUPAC Name

N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-ethoxyanilino)propanamide

InChI

InChI=1S/C19H22ClN3O4/c1-4-27-15-7-5-14(6-8-15)22-12(2)19(25)23-21-11-13-9-16(20)18(24)17(10-13)26-3/h5-12,22,24H,4H2,1-3H3,(H,23,25)/b21-11+

InChI Key

LUUCYVMMIJZCMR-SRZZPIQSSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(C)C(=O)N/N=C/C2=CC(=C(C(=C2)Cl)O)OC

Canonical SMILES

CCOC1=CC=C(C=C1)NC(C)C(=O)NN=CC2=CC(=C(C(=C2)Cl)O)OC

Origin of Product

United States

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